molecular formula C27H39N3O3 B3949435 N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide

N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B3949435
M. Wt: 453.6 g/mol
InChI Key: RIJOBVVQXRVBJN-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and an amine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of Aromatic Substituents: The aromatic substituents can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

    Final Assembly: The final compound is assembled by linking the diethylaminoethyl group to the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, palladium catalysts, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on various biological targets.

    Biological Research: It is used in studies involving receptor binding, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O3/c1-4-29(5-2)18-15-28-27(31)24-13-16-30(17-14-24)20-23-11-12-25(26(19-23)32-3)33-21-22-9-7-6-8-10-22/h6-12,19,24H,4-5,13-18,20-21H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJOBVVQXRVBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide
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N-[2-(diethylamino)ethyl]-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide

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